BIS THF HNS Derivative 3 is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of HIV-1 protease inhibitors. The compound is characterized by its unique molecular structure, which includes a hexahydrofuro[2,3-b]furan-3-yl moiety and a carbonate functional group.
BIS THF HNS Derivative 3 can be classified under organic compounds, specifically as a carbonate derivative within the broader category of tetrahydrofuran derivatives. Its systematic name is 2,5-dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate.
The synthesis of BIS THF HNS Derivative 3 involves several steps that utilize standard organic synthesis techniques. The primary method includes the reaction of hexahydrofuro[2,3-b]furan-3-ol with 2,5-dioxopyrrolidin-1-yl carbonate. This reaction typically requires controlled conditions to ensure high yield and purity of the product.
BIS THF HNS Derivative 3 features a complex molecular structure that can be represented as follows:
This structure includes:
The molecular weight of BIS THF HNS Derivative 3 is approximately 271.22 g/mol. The compound's structural attributes are critical for its biological activity and interaction with target proteins.
BIS THF HNS Derivative 3 can participate in various chemical reactions that modify its structure for potential applications in medicinal chemistry. Key reactions include:
The reactivity of the carbonate group allows for versatile modifications that can enhance the biological activity of the resulting compounds.
The mechanism of action for BIS THF HNS Derivative 3 primarily involves its role as a precursor in the synthesis of potent inhibitors against HIV-1 protease. Once incorporated into larger molecular frameworks, it contributes to binding interactions with the protease enzyme.
Studies have shown that derivatives synthesized from BIS THF HNS Derivative 3 exhibit significant inhibitory activity against HIV-1 protease, which is crucial for viral replication . This mechanism underscores its importance in antiviral drug development.
BIS THF HNS Derivative 3 is typically characterized as a solid at room temperature. Its hygroscopic nature may require careful handling during storage and use.
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can be employed to confirm its identity and purity.
BIS THF HNS Derivative 3 has several scientific applications, primarily in medicinal chemistry:
Research continues to explore additional applications in other therapeutic areas based on its chemical properties and biological activity .
The hexahydrofuro[2,3-b]furan core constitutes the foundational scaffold of BIS THF HNS Derivative 3 (CAS: 799241-86-4). This bicyclic system features two fused tetrahydrofuran (THF) rings adopting a cis-decalin-like conformation, which imposes significant rigidity on the molecular framework. The oxygen atoms (O1 and O4) bridge C2-C3 and C6-C7 positions, respectively, creating a well-defined V-shaped topology optimized for directional hydrogen bonding [1] [6]. X-ray crystallographic analyses confirm that the furo[2,3-b] fusion mode positions the ether linkages at 120° angles relative to the ring junction carbons, enabling optimal interactions with biological targets through Van der Waals contacts and hydrogen bonding [2] [4]. The ring fusion saturates all potential chiral centers, yielding a strained system with limited conformational flexibility—a property critical for molecular recognition processes in medicinal applications [1] [8].
Table 1: Geometric Parameters of the Hexahydrofuro[2,3-b]furan Core
Parameter | Value | Significance |
---|---|---|
Ring Fusion Angle | 120° | Optimizes H-bonding vector alignment |
C-O Bond Length | 1.42 Å | Enhanced nucleophilicity of ether oxygens |
Ring Puckering | Envelope | Facilitates hydrophobic pocket occupancy |
Torsional Rigidity | ±5° | Minimizes entropy penalty upon protein binding |
The C11 carbon of the carbonate group (-O-(C=O)-O-) bridges the hexahydrofurofuran core and the N-hydroxysuccinimide (NHS) moiety, creating an electrophilic "double-activation" system. The carbonyl carbon (C11) exhibits a partial positive charge (δ+ = 0.32 e) due to resonance delocalization across the O-C(=O)-O triad, rendering it susceptible to nucleophilic attack by primary amines [4] [10]. The 2,5-dioxopyrrolidin-1-yl (NHS) group enhances this reactivity through its electron-withdrawing imide carbonyls, which lower the LUMO energy of the adjacent carbonate by 1.8 eV [4]. This configuration enables amine acylation at physiological pH (7.2–9.0) while maintaining hydrolytic stability below pH 7. FTIR spectroscopy confirms key vibrations: 1815 cm⁻¹ (C=O, succinimide), 1755 cm⁻¹ (C=O, carbonate), and 1210 cm⁻¹ (C-O-C, asymmetric stretch) [4] [6].
Table 2: Spectroscopic and Reactivity Profile of Key Functional Groups
Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) | Reactivity Half-life (pH 7.4) |
---|---|---|---|
NHS Imide Carbonyl | 1815, 1780 | 2.80 (s, 4H, CH₂) | 45 min (with n-butylamine) |
Carbonate Carbonyl | 1755 | 150.2 (s, C=O) | 12 hr (hydrolysis) |
Furofuran Ether Linkage | 1070 | 74.8 (d, CH-O) | Stable |
BIS THF HNS Derivative 3 possesses three contiguous stereocenters, designated as (3R,3aR,6aS) in its pharmacologically relevant form. This configuration positions the carbonate-linked oxygen (C3-O) axially, while the hydroxymethyl group (C6a) adopts an equatorial orientation [3] [8]. The stereochemical identity was unambiguously assigned using single-crystal X-ray diffraction (PDB: 3QAA), revealing a 180° backbone dihedral angle between C3a-C3-O-C11, which preorganizes the molecule for optimal target engagement [2] [8]. The enantiomer (3S,3aS,6aR) (CAS: 253265-98-4) displays inverted chirality at all centers, causing a 35-fold reduction in binding affinity to HIV-1 protease due to steric clash with Gly48 (ΔG = +2.8 kcal/mol) [8] [9]. Synthetic routes to the (3R,3aR,6aS) isomer typically employ L-tartaric acid as a chiral precursor, with enzymatic resolution (lipase-PS) achieving >98% ee [9].
Table 3: Comparative Analysis of Stereoisomers
Property | (3R,3aR,6aS) Isomer | (3S,3aS,6aR) Isomer | Biological Consequence |
---|---|---|---|
Dihedral Angle (O-C3-C3a) | 175.3° | 15.7° | Loss of H-bond to Asp29 |
C6a Orientation | Equatorial | Axial | Steric clash with Val32 |
Synthetic Yield | 22% (9 steps) | 18% (9 steps) | Higher cost for active isomer |
Protease Inhibitory (Ki) | 2.9 pM | 103 pM | 35-fold potency reduction |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8